2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline
Description
Properties
CAS No. |
55564-29-9 |
|---|---|
Molecular Formula |
C10H8N4O2S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
2-nitro-4-pyrazin-2-ylsulfanylaniline |
InChI |
InChI=1S/C10H8N4O2S/c11-8-2-1-7(5-9(8)14(15)16)17-10-6-12-3-4-13-10/h1-6H,11H2 |
InChI Key |
PNRJBBWDUPGEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC2=NC=CN=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Structural Considerations
Before discussing preparation methods, understanding the structural features is essential for rational synthetic design. 2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline contains:
- A primary amine (NH₂) group on the aniline ring
- An electron-withdrawing nitro (NO₂) group at the ortho position to the amine
- A thioether linkage at the para position connecting to a pyrazine ring
These functional groups present specific challenges and opportunities in synthetic design, particularly regarding regioselectivity and potential side reactions.
Preparation Methods Based on Thioether Formation
Condensation-Alkylation Approach
Based on patent CN110498752B, a viable synthetic route could be adapted from the preparation of related 4-thio-2-nitroaniline derivatives. This method involves two key steps:
Condensation Reaction
The first step involves a condensation reaction between o-nitroaniline and disulfide dichloride in the presence of a catalyst to generate a dithioether intermediate.
o-nitroaniline + disulfide dichloride → dithioether intermediate
Sulfanylation Reaction
The second step introduces the pyrazine moiety through an alkylation reaction, where the dithioether intermediate reacts with a suitable pyrazine derivative (such as 2-halopyrazine) in the presence of a base.
Table 1: Optimized Reaction Conditions for Condensation Reaction
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Methanol | 91-96 |
| Temperature | 25°C | 95.51 |
| Catalyst | Activated clay/pseudo-boehmite (1:1) | 96.28 |
| Reaction time | 3 hours | 95.32 |
| Molar ratio (o-nitroaniline:disulfide dichloride) | 1:1.05-1.1 | 95-96 |
This method has demonstrated high yields (>95%) for similar compounds as reported in the patent.
Thiocyanation-Based Synthetic Route
A second approach based on patent CN111349032A utilizes thiocyanation chemistry to introduce the sulfur linkage at the 4-position of the nitroaniline.
Three-Step Synthesis Process
Thiocyanation Reaction
The process begins with the reaction of o-nitroaniline with ammonium thiocyanate in an organic solvent with chlorine gas introduced to facilitate the reaction, yielding 4-thiocyano-2-nitroaniline.
o-nitroaniline + NH₄SCN + Cl₂ → 4-thiocyano-2-nitroaniline
Thiophenolate Formation
The 4-thiocyano-2-nitroaniline is then treated with sodium hydroxide to form sodium 4-amino-3-nitrothiophenolate.
4-thiocyano-2-nitroaniline + NaOH → sodium 4-amino-3-nitrothiophenolate
Nucleophilic Substitution
The sodium 4-amino-3-nitrothiophenolate is reacted with 2-bromopyrazine (instead of the bromobenzene used in the patent) under alkaline conditions to yield the target compound.
sodium 4-amino-3-nitrothiophenolate + 2-bromopyrazine → this compound
Table 2: Reaction Conditions for Thiocyanation Method
| Step | Temperature (°C) | Reaction Time | Solvent | Yield (%) |
|---|---|---|---|---|
| Thiocyanation | 15-25 | 4 hours | Methanol | 94-96 |
| Thiophenolate formation | 35-50 | 20 min | Water/methanol | 97-98 |
| Nucleophilic substitution | 60-75 | 10 min | Ethanol with toluene extraction | 90-95 |
The total yield for similar compounds using this approach ranges from 86-90%.
Pyrazine Sulfanyl Group Introduction Methods
Direct Nucleophilic Substitution
Based on the chemical literature for heteroaromatic thioethers, the pyrazine sulfanyl group can be introduced via direct nucleophilic substitution using 2-chloro- or 2-bromopyrazine with 4-amino-3-nitrothiophenol under basic conditions.
2-halopyrazine + 4-amino-3-nitrothiophenol + base → this compound
Copper-Catalyzed Coupling
Copper-catalyzed thioether formation presents an alternative synthetic pathway:
2-Nitro-4-haloaniline + 2-pyrazinethiol + Cu catalyst → this compound
Recent literature on heteroaromatic sulfide synthesis suggests Cu(OTf)₂ or CuI as effective catalysts for this transformation, typically providing yields of 60-90%.
Optimization Parameters for this compound Synthesis
Several parameters require optimization when adapting the above methods specifically for this compound:
Solvent Selection
Polar aprotic solvents such as DMF or DMSO are generally preferred for nucleophilic aromatic substitution reactions involving thiolates and halopyrazines. However, for environmental and scale-up considerations, alcohols (methanol, ethanol) may provide acceptable alternatives as demonstrated in the patent examples.
Temperature Control
Temperature significantly impacts reaction kinetics and selectivity:
- Condensation reactions: 25-70°C
- Alkylation/substitution reactions: 50-75°C
Base Selection
The base plays a critical role in thiolate formation and subsequent nucleophilic substitution:
- For thiolate formation: NaOH, K₂CO₃, or Na₂CO₃
- For coupling reactions: K₃PO₄ or Cs₂CO₃ may provide superior results
Purification Techniques
Purification of this compound often requires a combination of techniques:
Extraction Procedures
The most effective extraction procedure combines:
- Initial organic extraction (toluene or ethyl acetate)
- Aqueous washing to remove inorganic salts
- Re-extraction at controlled pH to leverage the amine functionality
Analytical Characterization
Complete characterization of the synthesized this compound should include:
Spectroscopic Data
- ¹H NMR: Expected signals for aromatic protons of both the aniline and pyrazine rings (6.5-9.0 ppm), and the amino group (4.0-5.5 ppm)
- ¹³C NMR: Characteristic signals for carbon atoms bearing nitro, amino, and sulfanyl groups
- IR: Characteristic bands for NH₂ (3300-3500 cm⁻¹), NO₂ (1500-1550 and 1300-1370 cm⁻¹), and C-S (700-800 cm⁻¹)
Purity Assessment
HPLC purity analysis using a C18 column and acetonitrile/water gradient systems is recommended, with target purity >98% for synthetic and pharmaceutical applications.
Scale-up Considerations
When scaling up the synthesis of this compound, several factors require attention:
Process Control Metrics
Process analytical technology (PAT) tools should be employed to monitor:
- Reaction completion (HPLC or TLC)
- Impurity formation
- Heat generation
- pH control during base addition
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The aniline and pyrazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields 2-amino-4-[(pyrazin-2-yl)sulfanyl]aniline.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Scientific Research Applications
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyrazine and sulfanyl groups can interact with various biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure is defined by:
- Nitro group at position 2: Enhances electrophilic substitution resistance and stabilizes negative charge.
- Pyrazine-sulfanyl group at position 4: Introduces hydrogen-bonding capability (via pyrazine N-atoms) and modulates solubility through sulfur’s polarizability.
Key comparisons with analogs :
Structural Implications :
- The nitro group in 2-nitro-4-[(pyrazin-2-yl)sulfanyl]aniline reduces electron density on the aromatic ring compared to non-nitro analogs like 4-(pyrazin-2-ylsulfanyl)aniline, affecting reactivity in electrophilic substitutions .
Physicochemical Properties
Melting Points and Solubility :
Observations :
- The nitro group and pyrazine-sulfanyl substituent likely reduce solubility in aqueous media compared to piperazino analogs (e.g., 4-(4-Methylpiperazino)aniline), which benefit from the basic piperazine nitrogen .
- Trifluoromethyl-substituted analogs (e.g., 2-Nitro-4-(trifluoromethyl)aniline) exhibit lower solubility due to the hydrophobic -CF₃ group .
Reactivity Trends :
Crystallographic and Hydrogen-Bonding Behavior
- 4-Chloro-N-(2-pyridyl)aniline forms N–H⋯N hydrogen-bonded dimers with dihedral angles of 41.84° and 49.24° between aromatic rings . Similar dimerization is anticipated in this compound due to the pyrazine N-atoms.
- Piperazine-containing analogs (e.g., 4-(4-Methylpiperazino)aniline) exhibit extended hydrogen-bonding networks, enhancing thermal stability .
Biological Activity
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its nitro group, which often plays a crucial role in biological activity. The presence of the pyrazinyl and sulfanyl groups contributes to its unique properties, making it a subject of interest for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can enhance the compound's reactivity and ability to form complexes with biomolecules, which may lead to inhibition of certain enzymes or modulation of signaling pathways.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to active sites of enzymes, blocking their function |
| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress |
| Antimicrobial Properties | Disrupts bacterial cell walls or inhibits essential metabolic processes |
Biological Activities
Research has highlighted several key areas where this compound exhibits significant biological activity:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
- Anticancer Potential : The compound's ability to inhibit cell proliferation has been noted in cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : There is evidence that the compound may exert anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways.
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial properties of various nitro compounds, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects revealed that this compound induced apoptosis in MCF7 breast cancer cells. The study reported an IC50 value of 12 µM, indicating potent cytotoxicity . The mechanism was linked to the activation of caspase pathways.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
